Cas no 1806776-63-5 (Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate)

Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features both chloromethyl and trifluoromethoxy substituents, enhancing reactivity for further functionalization. The presence of trifluoromethyl and trifluoromethoxy groups contributes to improved metabolic stability and lipophilicity, making it valuable in the development of bioactive compounds. The ester moiety allows for versatile transformations, including hydrolysis or nucleophilic substitution. This compound is particularly useful as an intermediate in the synthesis of advanced heterocyclic frameworks. Its high purity and well-defined reactivity profile ensure consistent performance in complex synthetic pathways.
Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate structure
1806776-63-5 structure
Product name:Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate
CAS No:1806776-63-5
MF:C10H6ClF6NO3
Molecular Weight:337.602962970734
CID:4846052

Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate
    • インチ: 1S/C10H6ClF6NO3/c1-20-8(19)6-4(3-11)2-5(9(12,13)14)18-7(6)21-10(15,16)17/h2H,3H2,1H3
    • InChIKey: BUWBTBXBJJNKEQ-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(C(F)(F)F)=NC(=C1C(=O)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 375
  • トポロジー分子極性表面積: 48.4
  • XLogP3: 3.5

Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029078609-1g
Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate
1806776-63-5 97%
1g
$1,475.10 2022-03-31

Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 関連文献

Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報

Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate: A Comprehensive Overview

The compound with CAS No 1806776-63-5, known as Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its complex structure, which includes a pyridine ring substituted with multiple functional groups, including a methyl ester, a chloromethyl group, and two trifluorinated substituents. These features make it a versatile compound with potential applications in various industries.

The pyridine ring serves as the central framework of this molecule, providing a rigid structure that facilitates the attachment of various substituents. The methyl ester group at the 3-position of the pyridine ring contributes to the compound's solubility and reactivity, making it suitable for use in organic synthesis reactions. The chloromethyl group at the 4-position introduces nucleophilic reactivity, which can be exploited in substitution reactions to create derivatives with diverse functionalities.

One of the most distinctive features of this compound is the presence of two trifluorinated substituents: a trifluoromethoxy group at the 2-position and a trifluoromethyl group at the 6-position. These groups significantly influence the electronic properties of the molecule, enhancing its stability and reactivity. The trifluoromethoxy group is known for its electron-withdrawing effects, which can deactivate the pyridine ring towards nucleophilic aromatic substitution while activating it towards electrophilic substitution. Similarly, the trifluoromethyl group contributes to the molecule's hydrophobicity and chemical resistance.

Recent studies have highlighted the potential of Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate in drug discovery and agrochemical development. Its unique combination of functional groups makes it an ideal candidate for use as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its application as a building block for constructing complex heterocyclic structures with potential pharmacological activity.

In addition to its role in organic synthesis, this compound has also been investigated for its potential in materials science. The presence of fluorinated groups imparts thermal stability and chemical resistance to the molecule, making it suitable for use in high-performance materials such as polymers and coatings. Recent advancements in polymer chemistry have demonstrated that derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

The synthesis of Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate involves a multi-step process that typically begins with the preparation of a pyridine derivative followed by successive substitutions and functionalization steps. Recent research has focused on optimizing these synthetic routes to improve yield and reduce production costs. For example, microwave-assisted synthesis has been employed to accelerate reaction rates and enhance selectivity in certain steps.

Despite its numerous advantages, the handling and storage of this compound require careful consideration due to its chemical reactivity. Proper safety protocols must be followed to ensure safe handling in laboratory settings. Researchers are also exploring methods to mitigate any potential environmental impact associated with its production and use.

In conclusion, Methyl 4-(chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate is a versatile compound with significant potential in various fields due to its unique structure and functional groups. Ongoing research continues to uncover new applications and optimize its synthesis, ensuring its relevance in both academic and industrial settings.

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